4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
Overview
Description
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with two phenyl groups and a benzene ring substituted with two hydroxyl groups
Mechanism of Action
Target of Action
The primary target of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol, also known as 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, is to act as a UV light absorber and stabilizer . It is used in polymer formulations, particularly in polycarbonates and polyesters, to enhance their resistance to weathering .
Mode of Action
This compound exhibits its UV-absorbing and stabilizing properties through its unique molecular structure. It has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues . The compound’s mode of action is characterized by strong thermally activated delayed fluorescence (TADF) characteristics dominated by through-space charge-transfer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the absorption and stabilization of UV light. The compound’s structure allows it to absorb UV light and prevent it from damaging the polymer material . .
Pharmacokinetics
It’s worth noting that the compound has a high solubility in various solvents such as methyl methacrylate, methylene chloride, chloroform, and toluene , which could influence its distribution and interaction within the polymer matrix.
Result of Action
The primary result of the action of this compound is the enhanced resistance of polycarbonates and polyesters to weathering . By absorbing and stabilizing UV light, the compound prevents the UV light from causing damage to the polymer material, thereby extending the material’s lifespan and maintaining its quality .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalyst residues in the polymer formulation can affect the compound’s ability to chelate . Additionally, the compound’s UV-absorbing and stabilizing properties may be affected by the intensity and duration of UV light exposure.
Biochemical Analysis
Biochemical Properties
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with UV light absorbers and stabilizers, enhancing the resistance of polycarbonates and polyesters to weathering . The compound’s phenolic groups allow it to form hydrogen bonds with proteins, potentially affecting their structure and function.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with UV light absorbers can protect cells from UV-induced damage, thereby maintaining cellular integrity . Additionally, its phenolic groups may play a role in antioxidant activities, protecting cells from oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. The compound’s ability to form hydrogen bonds with proteins can lead to changes in protein conformation and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects, such as UV protection and antioxidant activity. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s phenolic groups may undergo conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s phenolic groups may facilitate its binding to specific proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with a suitable benzene derivative. One common method is the condensation reaction between 4,6-diphenyl-1,3,5-triazine-2-amine and 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Similar structure with an additional hexyl group.
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: Lacks the additional hydroxyl group on the benzene ring.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields .
Properties
IUPAC Name |
4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNFNXPUWNPXMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578321 | |
Record name | (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38369-95-8 | |
Record name | (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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